molecular formula C19H16N4O3S B2949316 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797603-33-8

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2949316
CAS No.: 1797603-33-8
M. Wt: 380.42
InChI Key: BOONVPLYPGPCPD-UHFFFAOYSA-N
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Description

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocyclic core scaffold, a privileged structure in modern medicinal chemistry. This molecule incorporates both furan and thiophene heteroaromatic systems connected through a urea linkage, creating a multifunctional architecture with significant potential for pharmaceutical research and development. The 1,2,4-oxadiazole moiety serves as a valuable bioisostere for ester and amide functionalities, often employed to enhance metabolic stability, modify physicochemical properties, and improve the pharmacokinetic profile of lead compounds . Compounds containing the 1,2,4-oxadiazole nucleus have demonstrated diverse biological activities in scientific literature, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . The specific structural combination of furan, oxadiazole, and thiophene subsystems in this molecule presents researchers with a unique chemical entity for investigating structure-activity relationships, particularly in hit-to-lead optimization campaigns. The urea functionality provides hydrogen-bonding capacity for potential target engagement, while the aromatic systems offer planar rigidity for π-π stacking interactions with biological macromolecules. This compound is offered exclusively for Research Use Only in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet prior to handling and employ appropriate personal protective equipment during experimental procedures.

Properties

IUPAC Name

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19(20-12-14-6-4-10-27-14)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)16-8-3-9-25-16/h1-10H,11-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOONVPLYPGPCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibits significant biological activity due to its unique structural features, particularly the presence of the 1,2,4-oxadiazole and thiophene moieties. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C₁₉H₁₈N₄O₃S
  • Molecular Weight : 366.44 g/mol
  • Key Functional Groups :
    • Oxadiazole ring: Known for various biological activities.
    • Thiophene ring: Contributes to the compound's electronic properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity :
    • Compounds with oxadiazole rings have demonstrated antibacterial and antifungal effects against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. The compound under discussion has been evaluated for its cytotoxic effects on several cancer cell lines .
  • Anti-inflammatory Effects :
    • Research indicates that oxadiazole-containing compounds can modulate inflammatory pathways, thus suggesting potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in disease pathways.
  • Disruption of Cellular Processes : By affecting cell signaling pathways, the compound could induce apoptosis in cancer cells or inhibit microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Dhumal et al. (2016)Reported strong antitubercular activity of oxadiazole derivatives against Mycobacterium bovis BCG .
Desai et al. (2018)Found potent antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa for similar oxadiazole derivatives .
Paruch et al. (2020)Identified promising antibacterial activity in newly synthesized oxadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the provided evidence, focusing on molecular properties, substituents, and synthetic yields:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Notes Reference
Target Compound : 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea C₁₉H₁₆N₄O₃S ~393.4 Furan-oxadiazole, thiophen-2-ylmethyl N/A Structural analysis suggests enhanced lipophilicity vs. methoxy analogs. -
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea C₂₁H₁₈N₄O₄ 390.4 Furan-oxadiazole, 2-methoxyphenyl N/A Lower lipophilicity due to polar methoxy group.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea C₁₄H₁₆ClN₃O₂ 293.75 tert-Butyl isoxazole, 4-chlorophenyl N/A Compact structure; tert-butyl enhances steric bulk.
2-[5-Fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol C₁₅H₁₄FN₃O₃S 335.4 Thiophene-oxadiazole, fluoro-phenoxy N/A Ethanol side chain improves solubility.
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Not provided - Phenyl-triazole, thioether 85–88 High synthetic yield via THF-mediated reaction.
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea C₂₅H₂₄ClFN₆O₂S 518.1 Thiazole-piperazine, chloro-fluorophenyl 88.9 High yield; thiazole-piperazine system may enhance CNS activity.

Key Observations:

Oxadiazole moieties (present in the target and ) contribute to hydrogen bonding and rigidity, favoring receptor interactions.

Synthetic Yields :

  • Urea derivatives with triazole or thiazole substituents (e.g., ) exhibit yields >85%, suggesting robust synthetic routes for such heterocyclic systems.

Molecular Weight Trends: Bulky substituents (e.g., tert-butyl in ) reduce molecular weight but may limit solubility.

Research Findings and Implications

  • Biological Relevance : While specific activity data for the target compound is unavailable, structurally related urea derivatives (e.g., ) show promise in targeting enzymes or receptors due to urea’s hydrogen-bonding capacity.
  • Synthetic Challenges : Introducing the oxadiazole-furan system may require multi-step reactions, as seen in the synthesis of similar compounds via THF-mediated coupling .
  • Design Recommendations :
    • Replace the methoxy group in with thiophen-2-ylmethyl to balance lipophilicity and electronic effects.
    • Incorporate piperazine or morpholine rings (as in ) to enhance solubility without compromising bioactivity.

Q & A

Q. What are the foundational synthetic routes for constructing the 1,2,4-oxadiazole and urea moieties in this compound?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under reflux conditions. For example, furan-containing oxadiazoles can be synthesized by reacting furan-2-carboxamidoxime with activated carbonyl compounds in ethanol, followed by purification via recrystallization . The urea moiety is often introduced via nucleophilic substitution, where an amine reacts with an isocyanate or carbamate intermediate. In cases involving thiophene groups, thiourea derivatives may form, requiring careful control of reaction stoichiometry to avoid side products .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1630 cm⁻¹ for oxadiazoles, C=O for ureas at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic protons (e.g., furan protons at δ 6.5–7.6 ppm) and methylene bridges (e.g., –CH₂– groups at δ 3.5–5.0 ppm) .
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns, particularly for verifying the presence of labile groups like thiophen-2-ylmethyl .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing tautomerism in the 1,2,4-oxadiazole-thiol moiety?

Thiol-thione tautomerism in oxadiazoles can lead to ambiguous spectral data. To stabilize the desired tautomer:

  • Use aprotic solvents (e.g., DMF) to reduce proton exchange.
  • Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to favor the thione form.
  • Employ low-temperature NMR (e.g., ¹H NMR at –40°C) to "freeze" tautomeric equilibria for clearer analysis .

Q. What strategies resolve contradictions in mass balance during degradation studies (e.g., unaccounted impurities)?

If degradation products are not fully captured:

  • Apply HPLC-MS/MS to detect low-abundance intermediates.
  • Use isotopic labeling (e.g., ¹⁴C tracing) to track reaction pathways.
  • Cross-validate results with accelerated stability testing under varied pH and temperature conditions .

Q. How does the thiophen-2-ylmethyl group influence the compound’s bioavailability, and what in silico models predict its metabolic stability?

The thiophene moiety enhances lipophilicity, potentially improving membrane permeability. Computational tools like:

  • SwissADME : Predicts bioavailability scores and P-glycoprotein substrate potential.
  • CYP450 docking simulations : Assess metabolic susceptibility (e.g., CYP3A4-mediated oxidation) . Experimental validation via hepatic microsome assays is recommended to confirm predictions .

Q. What experimental designs (DoE) are effective for optimizing multi-step syntheses of this compound?

A Box-Behnken design can systematically optimize variables such as:

  • Temperature (50–100°C for cyclization steps).
  • Solvent polarity (ethanol vs. acetonitrile for oxadiazole formation).
  • Catalyst loading (e.g., KOH concentrations). Response surface modeling identifies interactions between factors, minimizing trial runs while maximizing yield .

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